1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies related to drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is not fully understood yet. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses.
Biochemical and physiological effects:
Studies have shown that 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide exhibits potent antiproliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also shown antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of more efficient and cost-effective synthesis methods.
3. Optimization of its chemical structure to improve its potency and selectivity towards cancer cells and viruses.
4. Evaluation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
5. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to a condensation reaction with 2,6-dimethylheptan-4-one to obtain the final product.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various studies related to drug discovery and development, particularly in the development of anticancer agents and antiviral drugs.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2/c22-18-8-3-15(4-9-18)12-27-13-16(5-10-19(27)28)20(29)26-11-14-1-6-17(7-2-14)21(23,24)25/h1-4,6-9,16H,5,10-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWKIPAQBXSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.